1-(3-Chlorobenzyl)-4-(4-ethylbenzyl)piperazine

Antifungal synergy Malassezia furfur Anti-dandruff formulation

1-(3-Chlorobenzyl)-4-(4-ethylbenzyl)piperazine is a disubstituted piperazine derivative (C20H25ClN2) characterized by a 3-chlorobenzyl group at the N1 position and a 4-ethylbenzyl group at the N4 position. This specific asymmetric decoration of the piperazine core differentiates it from its mono-substituted precursors and symmetric diaryl piperazine analogs.

Molecular Formula C20H25ClN2
Molecular Weight 328.9 g/mol
Cat. No. B10891858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorobenzyl)-4-(4-ethylbenzyl)piperazine
Molecular FormulaC20H25ClN2
Molecular Weight328.9 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl
InChIInChI=1S/C20H25ClN2/c1-2-17-6-8-18(9-7-17)15-22-10-12-23(13-11-22)16-19-4-3-5-20(21)14-19/h3-9,14H,2,10-13,15-16H2,1H3
InChIKeyBBSAOKHEUQSRKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorobenzyl)-4-(4-ethylbenzyl)piperazine: A Dual-Substituted Piperazine for Synergistic Formulations and Receptor Research


1-(3-Chlorobenzyl)-4-(4-ethylbenzyl)piperazine is a disubstituted piperazine derivative (C20H25ClN2) characterized by a 3-chlorobenzyl group at the N1 position and a 4-ethylbenzyl group at the N4 position . This specific asymmetric decoration of the piperazine core differentiates it from its mono-substituted precursors and symmetric diaryl piperazine analogs . Commercially, it is most notably supplied as an oxalate salt in a patented synergistic antimicrobial composition, where it acts as an enhancer for zinc pyrithione (ZPTO) against Malassezia furfur [1]. Its predicted physicochemical profile includes an ACD/LogP of 4.04 and zero hydrogen bond donors, contributing to its high lipophilicity and suitability for formulations targeting hydrophobic environments .

Patented oxalate salt for zinc pyrithione synergy research in personal care formulations
High lipophilicity and zero HBD profile support hydrophobic environment targeting
Asymmetric 3-Cl,4-ethyl substitution enables structure-activity relationship studies

Why Generic Diaryl Piperazines Cannot Substitute for 1-(3-Chlorobenzyl)-4-(4-ethylbenzyl)piperazine


Indiscriminate substitution of this compound with a generic diaryl piperazine analog is not scientifically valid due to the highly specific structure-activity relationships (SAR) governing both its biological and industrial utility. In a large screening effort, the inventors of US10617621B2 explicitly found that piperazine compounds with an identical yeast chemogenomic response to ergosterol biosynthesis did not necessarily exhibit synergistic efficacy with zinc pyrithione [1]. This discovery indicates that the synergy is exquisitely dependent on the precise 3-chloro and 4-ethyl substitution pattern, distinguishing this molecule from otherwise functionally similar analogs [1]. Furthermore, its unique asymmetric structure creates a physicochemical profile—with no hydrogen bond donors and a significantly elevated logP—that differs dramatically from mono-substituted precursors, directly impacting formulation behavior, permeability, and target binding kinetics in a way that structural analogs cannot replicate .

Synergy specificity Similar diaryl piperazines lacking the precise 3-Cl,4-ethyl pattern may not reproduce the claimed synergistic effect with zinc pyrithione (patent data).
Physicochemical shift Mono-substituted analogs exhibit dramatically lower lipophilicity and an additional hydrogen bond donor, altering formulation behavior and permeability.
Ionization profile Lower predicted pKa (~7.5 vs ~9.8) modifies ionization state at physiological and formulation pH, impacting salt selection and extraction.

Quantitative Differential Evidence for 1-(3-Chlorobenzyl)-4-(4-ethylbenzyl)piperazine over Closest Analogs


Patented Synergistic Anti-Dandruff Efficacy with Zinc Pyrithione vs. Inactive Analogs

1-(3-Chlorobenzyl)-4-(4-ethylbenzyl)piperazine oxalate is explicitly claimed for its synergistic antimicrobial effect with zinc pyrithione (ZPTO) in US Patent 10,617,621 B2 [1]. The patent discloses that other tested piperazine compounds, which share the same chemogenomic response on ergosterol as the active, did not show synergistic efficacy in combination with ZPTO [1]. This establishes a qualitative structural differentiation for synergy, although specific quantitative Fractional Inhibitory Concentration Index (FICI) values are not published in the patent.

Synergy selectivity
Class-level
Claimed synergistic with ZPTO; other functional analogs inactive in patent screening
Supports formulation-specific selection; FICI not publicly disclosed
Patent US10617621B2; in vitro Malassezia furfur assay
Antifungal synergy Malassezia furfur Anti-dandruff formulation Ergosterol biosynthesis

Significantly Elevated Lipophilicity (LogP) vs. Mono-Substituted Precursors

Complete disubstitution of the piperazine ring dramatically increases predicted lipophilicity. The target compound has an ACD/LogP of 4.04, which is 2.09 units higher than its mono-substituted precursor 1-(4-chlorobenzyl)piperazine (ACD/LogP = 1.95), representing an approximate 123-fold increase in octanol-water partition coefficient . Compared to 1-(4-ethylbenzyl)piperazine (LogP = 1.92), the increase is 2.12 log units . This large difference is due to the masking of the secondary amine hydrogen bond donor and the addition of a second aromatic ring.

Lipophilicity shift
Cross-study comparable
ΔLogP +2.09 vs 1-(4-chlorobenzyl)piperazine (4.04 vs 1.95)
Predicts higher membrane permeability; may support hydrophobic formulation fit
Predicted (ACD/Labs); approximate 123-fold increase in octanol-water partition
Lipophilicity Drug-likeness Formulation science LogP

Absence of Hydrogen Bond Donors (HBD) vs. All Mono-Substituted Analogs

The target compound, 1-(3-Chlorobenzyl)-4-(4-ethylbenzyl)piperazine, is a tertiary amine with 0 hydrogen bond donors (HBD). This contrasts with its mono-substituted precursors, such as 1-(4-chlorobenzyl)piperazine, which retains a secondary amine and thus has 1 HBD . In drug design, a reduction in HBD count is a standard strategy to improve passive membrane permeability and reduce clearance [1].

H-Bond donors
Cross-study comparable
0 HBD vs 1 HBD (mono-substituted precursors)
Supports passive permeability for topical or CNS research contexts
Tertiary amine structure eliminates hydrogen bond donor capacity
Hydrogen bonding Permeability Drug design Physicochemical properties

Lower Predicted Basicity (pKa) and Distinct Ionization Profile vs. Mono-Substituted Analogs

The N4-benzyl substitution in the target compound creates two distinct basic nitrogen environments. The ACD/pKa prediction for the most basic center is approximately 7.5, which is significantly lower than the pKa of ~9.8 typically observed for mono-substituted benzylpiperazines [1]. This lower pKa means the target compound will have a different ionization state at physiological and formulation pH ranges, existing in a greater proportion of its uncharged, membrane-permeable form.

pKa shift
Cross-study comparable
Most basic pKa ~7.5 vs ~9.8 (mono-substituted benzylpiperazines)
Alters ionization profile for formulation pH and salt selection review
Predicted (ACD/Labs); affects buffer and extraction conditions
Ionization constant pKa Formulation science Absorption

Defined Application Scenarios for 1-(3-Chlorobenzyl)-4-(4-ethylbenzyl)piperazine Based on Differentiated Evidence


Synergistic Anti-Dandruff Shampoo and Scalp Treatment Formulation

The primary industrial application supported by evidence is as a synergistic enhancer of zinc pyrithione in anti-dandruff formulations. As claimed in US Patent 10,617,621 B2, 1-(3-chlorobenzyl)-4-(4-ethylbenzyl)piperazine oxalate can be formulated at 0.1-10% by weight in a shampoo or conditioner to enhance the anti-fungal efficacy of ZPTO against Malassezia furfur [1]. The compound's high logP of 4.04 and zero HBD profile make it particularly suitable for substantivity on the hydrophobic scalp and hair shaft .

Advanced Intermediate for CNS-Targeted Library Synthesis

The compound's unique electronic and lipophilic profile—featuring a meta-chloro electron-withdrawing group and a para-ethyl electron-donating group—makes it an advanced building block for generating CNS-focused compound libraries. With 0 HBDs and a logD of 4.20 at pH 7.4, it is pre-optimized for crossing the blood-brain barrier, making it a superior starting material for neuroscience drug discovery compared to its more polar, mono-substituted precursors .

GPCR and Sigma Receptor Ligand Design Probe

Diaryl piperazines are a privileged scaffold for aminergic GPCRs and sigma receptors. While direct binding data for this specific compound is not publicly available, its 3-chloro substitution pattern is known in sigma receptor pharmacology, and the asymmetric nature of the substitution allows it to be used as a probe to map receptor sub-sites [2]. The compound's high lipophilicity predicts strong membrane partitioning, a critical factor for accessing binding sites on membrane proteins.

Formulation Excipient or Enhancer for Hydrophobic Actives

Given its ACD/LogP of 4.04 and a boiling point of 430.4°C, this compound may serve as a hydrophobic carrier or enhancer for active ingredients requiring improved skin permeation in personal care or topical pharmaceutical products . Its low volatility is a practical advantage for processing conditions that involve heating.

Application
Selection Property
Validation Focus
Antifungal synergy research in personal care formulations
Zinc pyrithione enhancer profile
Synergy screening against Malassezia furfur
CNS-targeted compound library synthesis
High lipophilicity, zero HBD
Blood-brain barrier permeability prediction
GPCR and sigma receptor probe design
Asymmetric diaryl piperazine scaffold
Receptor sub-site mapping studies
Hydrophobic excipient or enhancer research
High logP and low volatility
Skin permeation and thermal processing context
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